

# In-vitro characterization of Gadobutrol contrast agent

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An In-depth Technical Guide on the In-vitro Characterization of Gadobutrol

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Gadobutrol (Gadovist®) is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) widely employed in magnetic resonance imaging (MRI).[1][2] Its in-vitro characteristics are fundamental to its clinical efficacy and safety profile. This guide provides a comprehensive technical overview of the essential in-vitro characterization of Gadobutrol, detailing its physicochemical properties, relaxivity, stability, and cytotoxicity profile. Methodologies for key experiments are described, and quantitative data are summarized for clarity. Logical and experimental workflows are visualized using standardized diagrams to facilitate understanding.

## **Physicochemical Properties**

The physicochemical properties of **Gadobutrol** are integral to its behavior both in vitro and in vivo. Its unique formulation as a 1.0 M solution is enabled by these characteristics, offering a more compact contrast agent bolus compared to 0.5 M agents.[1][2][3]

Table 1: Physicochemical Properties of **Gadobutrol** 



Property	Value
Molar Mass	604.72 g/mol [4]
Chemical Structure	Non-ionic, macrocyclic chelate of gadolinium with dihydroxy-hydroxymethylpropyltetraazacyclododecane-triacetic acid (butrol)[2]
Formulation Concentration	1.0 mol/L[2][3]
Osmolality (1.0 M solution at 37 °C)	1117 mOsm/kg H <sub>2</sub> O[4]
Viscosity (1.0 M solution at 37 °C)	4.96 mPa·s[4]
Partition Coefficient (log P)	-5.4 (n-octanol/water at 25 °C)[4]

## **Relaxivity: The Measure of Contrast Efficiency**

Relaxivity (r1, r2) quantifies the ability of a GBCA to shorten the T1 (longitudinal) and T2 (transverse) relaxation times of water protons, which is the basis of contrast enhancement in MRI.[5] **Gadobutrol** consistently exhibits high r1 relaxivity compared to other macrocyclic agents, a key factor in its diagnostic performance.[2][6][7][8]

## **Experimental Protocol: In-vitro Relaxivity Measurement**

Objective: To determine the longitudinal (r1) and transverse (r2) relaxivity of **Gadobutrol** in a physiologically relevant medium.

Materials & Equipment:

- Gadobutrol solution
- Human plasma or blood
- Phantoms (e.g., NMR tubes or multi-well plates)
- Clinical or preclinical MRI scanner (e.g., 1.5 T, 3.0 T)
- Temperature control system set to 37 °C[9]

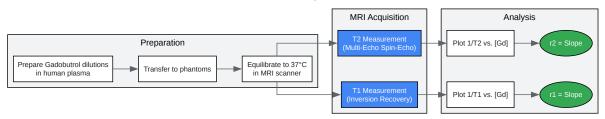


#### Methodology:

- Sample Preparation: Create a series of **Gadobutrol** dilutions in human plasma at various concentrations (e.g., 0.1 to 1.0 mM).[10]
- Temperature Equilibration: Place the phantoms within the MRI scanner and allow them to equilibrate to 37 °C.[7][9]
- T1 Measurement: Utilize an Inversion Recovery (IR) pulse sequence with multiple inversion times (TI) to acquire data for T1 calculation.[7][10]
- T2 Measurement: Employ a multi-echo spin-echo (MESE) pulse sequence with multiple echo times (TE) for T2 calculation.[10]
- Data Analysis:
  - Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.
  - Plot R1 (s<sup>-1</sup>) versus **Gadobutrol** concentration (mmol/L). The slope of the linear fit represents the r1 relaxivity in L·mmol<sup>-1</sup>·s<sup>-1</sup>.[10]
  - Plot R2 (s<sup>-1</sup>) versus **Gadobutrol** concentration (mmol/L). The slope of the linear fit represents the r2 relaxivity in L·mmol<sup>-1</sup>·s<sup>-1</sup>.



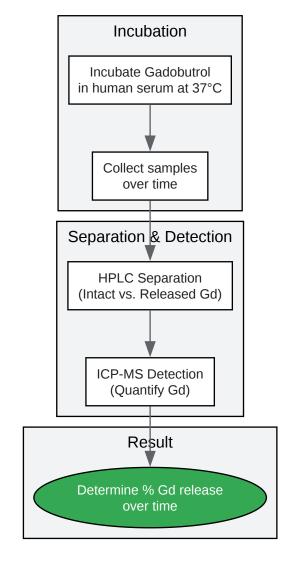
#### Workflow for Relaxivity Measurement

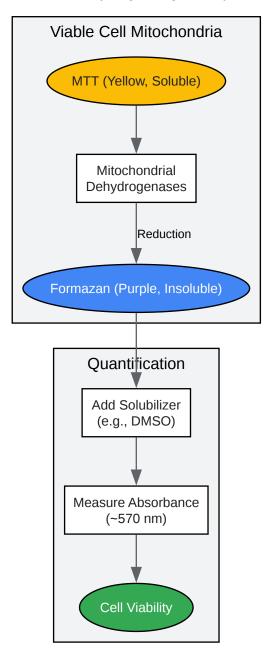




#### MTT Assay Signaling Principle

#### Logical Flow for Kinetic Stability Testing





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